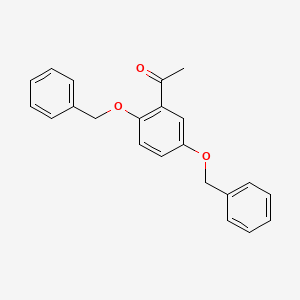

1-(2,5-Bis(benzyloxy)phenyl)ethanone

Beschreibung

Contextualizing 1-(2,5-Bis(benzyloxy)phenyl)ethanone within Ketone Chemistry and Aryl Ether Scaffolds

This compound is a member of the ketone family, characterized by a carbonyl group bonded to two carbon atoms. One of these is part of an ethanone (B97240) group, while the other is a carbon atom of the substituted phenyl ring. The presence of the carbonyl group makes the molecule susceptible to a variety of chemical transformations, including nucleophilic addition and condensation reactions.

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their thermal stability and mechanical strength. researchgate.netmdpi.comresearchgate.net While this compound is not a polymer, its aryl ether ketone core is a fundamental unit found in such materials. The study of smaller molecules like this can provide insights into the properties and behavior of these advanced polymers.

Strategic Importance of the 2,5-Dialkoxyphenylacetophenone Motif in Synthetic Chemistry

The 2,5-dialkoxyphenylacetophenone motif, of which this compound is an example, is a valuable structural unit in organic synthesis. The arrangement of the alkoxy groups on the phenyl ring can influence the electronic properties of the molecule, which in turn can direct the course of chemical reactions.

One of the primary strategic applications of this motif is as an intermediate in the synthesis of more complex molecules. For instance, the acetophenone (B1666503) moiety can be elaborated through various reactions to build larger carbon skeletons. The alkoxy groups can be deprotected to reveal phenol (B47542) functionalities, which can then be used for further transformations, such as the formation of esters or other ether linkages.

Compounds with a 2,5-dialkoxyphenyl structure have been investigated for their potential in medicinal chemistry. For example, 2,5-dimethoxyphenylpiperidines have been explored as selective serotonin (B10506) 5-HT2A receptor agonists. nih.gov This suggests that the 2,5-dialkoxy substitution pattern can be a key feature for biological activity, making compounds like this compound and its derivatives interesting candidates for further investigation in drug discovery.

Review of Established Academic Research Trajectories for Similar Molecular Architectures

Academic research into molecules with similar architectures to this compound has followed several distinct trajectories. A significant area of focus has been the development of high-performance polymers like Poly(ether ether ketone) (PEEK) and other PAEKs. mdpi.comresearchgate.net These materials possess a combination of thermal stability, chemical resistance, and mechanical toughness that makes them suitable for demanding applications in aerospace, medical implants, and other advanced technologies. researchgate.net Research in this area often involves the synthesis and characterization of new monomer units and the investigation of the structure-property relationships of the resulting polymers.

Another important research direction is the use of aryl ether ketones as building blocks in the synthesis of natural products and other biologically active molecules. The stability of the aryl ether linkage makes it a reliable component of a synthetic strategy, while the reactivity of the ketone group provides a handle for further chemical modifications.

In the field of medicinal chemistry, various derivatives of dialkoxy-substituted aromatic compounds have been synthesized and evaluated for their therapeutic potential. For example, 2,5-diketopiperazines, which are cyclic dipeptides, have been studied for a wide range of biological activities. nih.govresearchgate.netwhiterose.ac.uk While structurally different from this compound, the presence of substituted aromatic rings is a common feature in many drug candidates.

Methodological Frameworks for Investigating Novel Organic Compounds in Academic Settings

The investigation of a novel organic compound like this compound in an academic setting follows a well-established methodological framework. The primary goal is to unequivocally determine the structure and purity of the compound and to characterize its physical and chemical properties. This is achieved through a combination of spectroscopic and analytical techniques. onlineorganicchemistrytutor.comijpsjournal.comnumberanalytics.com

Structural Elucidation and Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. rroij.comblogspot.com ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. rroij.comblogspot.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. onlineorganicchemistrytutor.comblogspot.com

Elemental Analysis: This technique determines the percentage composition of elements in a compound, which can be used to confirm its empirical formula.

Physicochemical Characterization:

Melting Point: The melting point of a solid compound is a useful indicator of its purity.

Chromatography: Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of a compound and to monitor the progress of reactions. ijpsjournal.com

Below are interactive data tables with hypothetical, yet representative, spectroscopic data for this compound based on known values for its constituent functional groups. mdpi.comresearchgate.netnist.govresearchgate.netpressbooks.pub

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 13H | Aromatic protons |

| 5.10 | s | 4H | -OCH₂- protons |

| 2.50 | s | 3H | -C(O)CH₃ protons |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 198.0 | C=O |

| 152.0 - 120.0 | Aromatic carbons |

| 70.0 | -OCH₂- |

| 28.0 | -CH₃ |

Table 3: Representative IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1680 | C=O stretch (ketone) |

| 1600, 1495 | Aromatic C=C stretch |

| 1250 - 1050 | C-O stretch (ether) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Pathway Development for 1 2,5 Bis Benzyloxy Phenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for the Benzyloxyphenyl Ethanone (B97240) Core

Retrosynthetic analysis of 1-(2,5-bis(benzyloxy)phenyl)ethanone reveals several strategic disconnections. The primary disconnection is at the acyl group, leading to 1,4-dibenzyloxybenzene (B1663937) and an acetyl equivalent. This approach simplifies the synthesis to two key stages: the formation of the dibenzyloxybenzene core and the subsequent introduction of the acetyl group. Another viable disconnection is at the benzyl (B1604629) ether linkages, which would involve the protection of a dihydroxyphenyl ethanone precursor. However, the former strategy is often preferred due to the ready availability of hydroquinone (B1673460), the precursor to 1,4-dibenzyloxybenzene.

The synthesis begins with the protection of hydroquinone's hydroxyl groups as benzyl ethers. This is a crucial step to prevent unwanted side reactions during the subsequent acylation. The resulting 1,4-dibenzyloxybenzene is then subjected to an acylation reaction to introduce the ethanone moiety.

Exploration of Classical and Contemporary Acylation Reactions for Acetophenone (B1666503) Synthesis

The introduction of the acetyl group onto the 1,4-dibenzyloxybenzene ring is a critical step in the synthesis of the target molecule. Both classical and contemporary acylation methods can be employed for this transformation.

Friedel-Crafts Acylation Approaches and Catalytic Enhancements

The Friedel-Crafts acylation is a well-established method for forming carbon-carbon bonds to aromatic rings. In the context of synthesizing this compound, this reaction involves treating 1,4-dibenzyloxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

Common Lewis acids for this reaction include aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). researchgate.net The benzyloxy groups are ortho, para-directing, and since the para position is blocked, the acylation occurs at one of the ortho positions. The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or carbon disulfide. One of the challenges with Friedel-Crafts acylation is the potential for the catalyst to complex with the oxygen atoms of the benzyl ethers, which can deactivate the catalyst and complicate the reaction. libretexts.org

To address these challenges, milder and more selective catalysts have been developed. For instance, solid acid catalysts like montmorillonite (B579905) K10 clay have been shown to be effective for the benzylation of dialkoxybenzenes and could be adapted for acylation. researchgate.net Additionally, the use of tunable aryl alkyl ionic liquids as a reaction medium has been explored for Friedel-Crafts acylation, offering a more environmentally friendly approach. beilstein-journals.org

| Catalyst | Acetylating Agent | Solvent | Key Features |

| AlCl₃ | Acetyl chloride | Dichloromethane | Traditional, strong Lewis acid. youtube.com |

| ZnCl₂ | Acetic anhydride | Dichloromethane | Milder Lewis acid, can reduce side reactions. researchgate.net |

| Montmorillonite K10 | Acetyl chloride | Toluene (B28343) | Heterogeneous catalyst, easy to separate. researchgate.net |

| Ionic Liquids | Acetic anhydride | TAAILs | Green solvent, potential for catalyst recycling. beilstein-journals.org |

Optimization of Benzyl Ether Formation and Deprotection Methodologies

The benzyl ether groups in this compound serve as protecting groups for the hydroxyl functionalities of the hydroquinone precursor. The formation and subsequent deprotection of these ethers are critical steps that require careful optimization.

The Williamson ether synthesis is a common and effective method for the formation of benzyl ethers. organic-chemistry.org This involves the reaction of the sodium or potassium salt of hydroquinone with benzyl bromide or benzyl chloride. The use of a mild base like silver oxide (Ag₂O) can allow for more selective reactions, particularly when dealing with diols where only one hydroxyl group is to be protected. For substrates that are not stable under basic conditions, the use of benzyl trichloroacetimidate (B1259523) under acidic conditions provides an alternative. organic-chemistry.org A newer reagent, 2-benzyloxy-1-methylpyridinium triflate, allows for benzylation under neutral conditions. organic-chemistry.orgnih.gov

Deprotection of benzyl ethers is typically achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source. jk-sci.com This method is generally efficient but can be incompatible with other reducible functional groups in the molecule. nih.gov Alternative methods for deprotection include the use of strong acids, although this is limited to acid-insensitive substrates. organic-chemistry.org Oxidative cleavage of benzyl ethers using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone offers a milder alternative. organic-chemistry.orgorganic-chemistry.org Visible-light-mediated debenzylation using DDQ as a photooxidant has also been developed, allowing for the cleavage of benzyl ethers in the presence of sensitive functional groups like azides, alkenes, and alkynes. nih.govacs.org

| Method | Reagents | Conditions | Advantages |

| Formation | |||

| Williamson Ether Synthesis | NaH, Benzyl Bromide | DMF | Standard, effective method. organic-chemistry.org |

| Acidic Conditions | Benzyl Trichloroacetimidate, TfOH | Dichloromethane | For base-sensitive substrates. organic-chemistry.org |

| Neutral Conditions | 2-Benzyloxy-1-methylpyridinium triflate | Toluene | Mild conditions. nih.gov |

| Deprotection | |||

| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol | Common, high-yielding. jk-sci.com |

| Oxidative Cleavage | DDQ | Acetonitrile (B52724), Photoirradiation | Mild, selective for p-methoxybenzyl ethers. organic-chemistry.orgnih.gov |

| Ozonolysis | O₃, then NaOMe | Dichloromethane, Methanol (B129727) | Mild, does not affect glycosidic linkages. organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthetic Considerations in Complex Organic Synthesis

In the synthesis of complex molecules derived from this compound, chemo-, regio-, and stereoselectivity are paramount. mdpi.com

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. slideshare.net For example, during the acylation step, the choice of catalyst and reaction conditions can influence whether the reaction occurs at the aromatic ring or potentially cleaves the benzyl ethers. Using milder Lewis acids or organometallic reagents can enhance the chemoselectivity of the acylation. organic-chemistry.org

Regioselectivity is the preference for a reaction to occur at a particular position on a molecule. wikipedia.org In the Friedel-Crafts acylation of 1,4-dibenzyloxybenzene, the two benzyloxy groups are ortho, para-directing. Since the para position is blocked by the other benzyloxy group, the acylation is directed to the ortho position. mnstate.edu This inherent regioselectivity simplifies the synthesis of the desired 2,5-disubstituted product.

Stereoselectivity , while not a primary concern in the synthesis of this compound itself, becomes crucial when this compound is used as a building block for more complex, chiral molecules. For instance, subsequent reactions at the ketone or the aromatic ring could generate stereocenters, requiring the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

Development of Convergent and Divergent Synthetic Routes

The synthesis of this compound can be designed using either a convergent or a divergent approach, depending on the ultimate goal.

A convergent synthesis involves the independent synthesis of different fragments of the final molecule, which are then combined in the later stages. researchgate.net For this compound, a convergent approach would involve the separate preparation of the 1,4-dibenzyloxybenzene core and a suitable acetylating agent, which are then coupled. This strategy is generally more efficient for complex molecules as it allows for the optimization of each synthetic branch independently.

A divergent synthesis starts from a common intermediate and branches out to create a library of related compounds. wikipedia.orgnih.gov this compound is an excellent starting point for a divergent synthesis. The ketone functionality can be transformed into a variety of other groups, and the benzyl ethers can be deprotected to reveal free hydroxyl groups that can be further functionalized. This allows for the rapid generation of a diverse range of molecules for applications in areas such as drug discovery and materials science. wikipedia.orgsemanticscholar.org For example, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to create a wide array of derivatives.

Process Chemistry Innovations for Scalable Synthesis

The scalable synthesis of this compound is underpinned by advancements in two core transformations: the Fries rearrangement for the synthesis of the 2,5-dihydroxyacetophenone intermediate and the subsequent Williamson ether synthesis for the final dibenzylation.

Fries Rearrangement for 2,5-Dihydroxyacetophenone:

The traditional approach to synthesizing hydroxyaryl ketones like 2,5-dihydroxyacetophenone is the Fries rearrangement of a phenolic ester. In a typical lab-scale preparation, hydroquinone diacetate is heated with a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While effective, this method presents several challenges for industrial-scale production, including the use of large quantities of a corrosive and moisture-sensitive catalyst that generates significant aqueous waste during workup. wikipedia.orgorganic-chemistry.org

Process chemistry innovations have focused on developing more sustainable and catalytic alternatives to the classical Fries rearrangement.

Alternative Catalysts: To circumvent the issues associated with aluminum chloride, research has explored the use of other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). wikipedia.orgorganic-chemistry.org More environmentally friendly options, such as solid acid catalysts, have also been investigated. Zeolites and sulfonic acid-modified materials have shown promise in promoting the rearrangement of phenyl acetate, offering the advantages of being recyclable and less corrosive. rsc.orgurjc.es Heteropoly acids, for instance, have been reported as efficient and environmentally benign catalysts for this transformation. sigmaaldrich.com

Solvent and Temperature Control for Regioselectivity: The Fries rearrangement can yield both ortho and para isomers. For the synthesis of 2,5-dihydroxyacetophenone, the ortho rearrangement is desired. The regioselectivity of the reaction is highly dependent on reaction conditions. Lower reaction temperatures generally favor the formation of the para product, while higher temperatures favor the ortho product. wikipedia.org The choice of solvent also plays a crucial role; non-polar solvents tend to favor the ortho isomer, whereas an increase in solvent polarity can lead to a higher proportion of the para product. wikipedia.org For a scalable process, precise control over temperature and the selection of an appropriate, recyclable solvent are critical for maximizing the yield of the desired isomer. The use of non-polar solvents is beneficial for obtaining the highest selectivity for the desired products in zeolite-catalyzed reactions. rsc.org

Table 1: Comparison of Catalysts for Fries Rearrangement

| Catalyst | Advantages | Disadvantages | Scalability Considerations |

| Aluminum Chloride (AlCl₃) | High reactivity, well-established | Stoichiometric amounts required, corrosive, significant waste generation | High operational cost, waste management challenges |

| Zeolites | Reusable, non-corrosive, potential for shape selectivity | Can be deactivated, may require higher temperatures | Potential for continuous flow processes, catalyst regeneration is key |

| Sulfonic Acids (e.g., Methanesulfonic acid) | Environmentally friendlier, biodegradable | May require high catalyst loading | Reduced waste, easier handling than AlCl₃ |

| Heteropoly Acids | High acidity, efficient, environmentally benign | Cost and availability | Good potential for green chemistry applications |

Williamson Ether Synthesis for Dibenzylation:

The second stage of the synthesis involves the O-alkylation of 2,5-dihydroxyacetophenone with a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base. This is a classic Williamson ether synthesis. For scalable production, several process innovations have been applied to improve the efficiency and safety of this reaction.

Phase Transfer Catalysis (PTC): A significant advancement for scalable Williamson ether synthesis is the use of phase transfer catalysis. electronicsandbooks.com This technique is particularly advantageous as it allows the reaction to be carried out in a two-phase system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent containing the phenol (B47542) and alkyl halide), eliminating the need for anhydrous solvents and strong, hazardous bases like sodium hydride. crdeepjournal.orgjetir.org A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the benzyl halide. electronicsandbooks.com This method often leads to faster reaction times, milder reaction conditions, and simplified workup procedures. fzgxjckxxb.com

Alternative Benzylating Agents and Catalysts: While benzyl halides are common, alternative, less lachrymatory benzylating agents can be considered in process development. Furthermore, palladium-catalyzed methods for the benzylation of phenols under neutral conditions have been developed, offering an alternative to traditional base-mediated approaches. organic-chemistry.org These methods can provide high yields and selectivity, avoiding the generation of salt byproducts.

Process Optimization and Control: On a large scale, the addition of reagents, temperature control, and agitation are critical parameters. For the dibenzylation of 2,5-dihydroxyacetophenone, the sequential addition of the base and benzylating agent can help to control the exothermic nature of the reaction and minimize the formation of byproducts. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being effective, but their recovery and purification at scale need to be considered. francis-press.com

Table 2: Key Parameters for Scalable Williamson Ether Synthesis of Dihydroxyacetophenone

| Parameter | Conventional Method | Process Innovation (PTC) | Scalability Advantage |

| Base | Strong, anhydrous bases (e.g., NaH) | Aqueous NaOH or K₂CO₃ | Increased safety, lower cost, easier handling |

| Solvent | Anhydrous polar aprotic (e.g., DMF) | Biphasic system (e.g., Toluene/Water) | Reduced need for expensive, hazardous solvents |

| Catalyst | None | Quaternary ammonium or phosphonium (B103445) salts | Increased reaction rate, milder conditions |

| Workup | Quenching of reactive base, extraction | Simple phase separation | Simplified process, reduced waste streams |

Purification of the Final Product:

For industrial production, the purification of the final product, this compound, to the required specifications is a critical step. Traditional methods like recrystallization are commonly used. However, for large-scale operations, optimizing the solvent system for high recovery and purity, as well as ease of handling and recovery, is essential. Patents on the purification of similar acetophenone derivatives often describe multi-step processes involving distillation and crystallization, sometimes with the use of adsorbents to remove color and odor impurities. google.comgoogle.com The development of a robust and efficient purification protocol is a key aspect of process chemistry.

Chemical Reactivity and Mechanistic Investigations of 1 2,5 Bis Benzyloxy Phenyl Ethanone

Exploration of Carbonyl Group Transformations in 1-(2,5-Bis(benzyloxy)phenyl)ethanone

The ethanone (B97240) moiety of this compound is a focal point of reactivity, primarily due to the electrophilic nature of the carbonyl carbon and the acidity of the adjacent alpha-protons.

The carbonyl group in this compound is susceptible to nucleophilic attack, a characteristic reaction of ketones. smolecule.com This process involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. A variety of nucleophiles can be employed, leading to diverse functionalizations.

Key Nucleophilic Addition Reactions:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) react with the ketone to form tertiary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(2,5-bis(benzyloxy)phenyl)propan-2-ol.

Hydride Reagents: The reduction of the carbonyl group can be achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-(2,5-bis(benzyloxy)phenyl)ethanol.

Cyanide Addition: The addition of a cyanide ion (typically from HCN or NaCN/KCN) forms a cyanohydrin. This reaction is often reversible and base-catalyzed. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C double bond. This allows for the synthesis of various substituted styrene (B11656) derivatives from the parent ketone.

These transformations highlight the utility of the carbonyl group as a synthetic handle for introducing a wide range of functional groups and building molecular complexity.

The protons on the methyl group adjacent to the carbonyl (the α-protons) in this compound are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a strong base to form a nucleophilic enolate ion. libretexts.orgpressbooks.pub This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position. pressbooks.pub

The formation of the enolate is typically achieved using a strong, non-nucleophilic base to ensure complete and irreversible deprotonation, thereby preventing side reactions like self-condensation. libretexts.orglumenlearning.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose. lumenlearning.com

Once formed, the enolate can participate in Sₙ2 reactions with various electrophiles: libretexts.orgpressbooks.publumenlearning.com

Alkylation: The enolate reacts with primary or methyl alkyl halides (R-X, where X = Cl, Br, I) to form a new C-C bond, effectively attaching an alkyl group to the α-carbon. pressbooks.pub For instance, reaction of the enolate with iodomethane (B122720) would yield 1-(2,5-bis(benzyloxy)phenyl)propan-1-one. Secondary and tertiary halides are generally poor substrates due to competing elimination reactions. pressbooks.publumenlearning.com

Acylation: Reaction with an acyl halide or anhydride (B1165640) introduces an acyl group, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the increased acidity of the proton between the two carbonyl groups.

The choice of reaction conditions can be critical in enolate chemistry, particularly for unsymmetrical ketones where kinetic and thermodynamic enolates can be formed. lumenlearning.com For this compound, only one enolate can be formed, simplifying the reaction. However, the principles of kinetic versus thermodynamic control are fundamental to enolate chemistry. princeton.edu

| Control Type | Base | Temperature | Solvent | Characteristics |

|---|---|---|---|---|

| Kinetic | LDA (strong, bulky, non-nucleophilic) | Low (-78 °C) | Aprotic (e.g., THF) | Fast, irreversible, forms the less substituted (less stable) enolate. |

| Thermodynamic | NaH, NaOEt (weaker, smaller) | Higher (e.g., 25 °C) | Protic or Aprotic | Reversible, equilibrium-controlled, forms the more substituted (more stable) enolate. |

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution and Directed Functionalization

The phenyl ring of this compound is substituted with three groups: two benzyloxy groups (-OCH₂Ph) and one acetyl group (-COCH₃). The interplay of their electronic effects governs the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.com

Benzyloxy Groups (-OCH₂Ph): As alkoxy groups, these are powerful activating substituents and are ortho, para-directors. They donate electron density to the ring via resonance, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com

Acetyl Group (-COCH₃): This is a moderately deactivating substituent and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic. youtube.com

In polysubstituted rings, the directing effects of the most powerful activating group(s) dominate. Here, the two benzyloxy groups will dictate the position of substitution. The available positions on the ring are 3, 4, and 6 (numbering the carbon with the acetyl group as C1).

The benzyloxy group at C2 directs ortho to C3 and para to C5 (which is already substituted).

The benzyloxy group at C5 directs ortho to C4 and C6.

Therefore, incoming electrophiles will be directed primarily to positions 3, 4, and 6, driven by the strong activating nature of the benzyloxy groups.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COCH₃ (Acetyl) | 1 | Electron-withdrawing | Deactivating | Meta (to positions 3, 5) |

| -OCH₂Ph (Benzyloxy) | 2 | Electron-donating | Activating | Ortho, Para (to positions 3, 5) |

| -OCH₂Ph (Benzyloxy) | 5 | Electron-donating | Activating | Ortho (to positions 4, 6) |

Common EAS Reactions:

Nitration: Using a mixture of HNO₃ and H₂SO₄ would introduce a nitro (-NO₂) group, likely at positions 4 or 6 due to steric hindrance at position 3.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to bromination at one of the activated positions.

Friedel-Crafts Acylation/Alkylation: These reactions are often challenging on highly activated rings as the Lewis acid catalyst can complex with the oxygen atoms of the benzyloxy groups. However, under specific conditions, acylation or alkylation could be achieved.

Benzylic Ether Cleavage and Rearrangement Reactions

The two benzyloxy groups in the molecule serve as protecting groups for phenols and can be cleaved under specific conditions to reveal the corresponding hydroxyl groups. smolecule.com

The most common and selective method for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis . youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction proceeds under mild conditions and results in the cleavage of the benzyl C-O bond, yielding 1-(2,5-dihydroxyphenyl)ethanone and toluene (B28343) as a byproduct. This method is highly efficient and does not typically affect other functional groups like the ketone or the aromatic ring. youtube.com

Other cleavage methods include the use of strong acids, but this is less common and limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

In addition to cleavage, rearrangement reactions involving the benzyloxy group are possible. The smolecule.comorganic-chemistry.org-Wittig rearrangement is a known transformation for benzyl ethers, which occurs upon treatment with a strong base like an organolithium reagent. nih.govsemanticscholar.org This reaction involves the deprotonation of the benzylic carbon, followed by a rearrangement to form a more stable alkoxide. For this compound, this could potentially lead to the formation of a carbinol product, 1-(2-benzyloxy-5-hydroxyphenyl)-1-phenylethanol, if one of the benzyl groups rearranges.

Oxidative and Reductive Transformations of the Ethanone Moiety

The ethanone functional group can undergo both oxidation and reduction.

Reductive Transformations: As mentioned in section 3.1.1, the carbonyl group can be readily reduced to a secondary alcohol, 1-(2,5-bis(benzyloxy)phenyl)ethanol, using hydride reagents like NaBH₄. For complete deoxygenation to an alkyl group, more vigorous methods are required:

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. However, the harsh acidic conditions might cause cleavage of the acid-sensitive benzyl ethers.

Wolff-Kishner Reduction: This involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. This basic method would be more compatible with the benzyl ether groups. The product of this reaction would be 1,4-bis(benzyloxy)-2-ethylbenzene.

Oxidative Transformations: While the ketone itself is relatively stable to oxidation, specific reagents can induce oxidative rearrangement. The most relevant is the Baeyer-Villiger oxidation . wiley-vch.de This reaction converts a ketone into an ester using a peroxyacid, such as 3-chloroperbenzoic acid (mCPBA). wiley-vch.deresearchgate.net The mechanism involves the migration of a group from the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.

In the case of this compound, the two competing groups for migration are the 2,5-bis(benzyloxy)phenyl group and the methyl group. The electron-rich aromatic ring has a much higher migratory aptitude than the methyl group. wiley-vch.de Consequently, the Baeyer-Villiger oxidation would selectively yield 2,5-bis(benzyloxy)phenyl acetate .

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not widely published, the principles governing these transformations can be analyzed based on well-established mechanistic studies of related compounds.

Kinetics of Enolate Formation: The rate of enolate formation (Section 3.1.2) is highly dependent on the base, solvent, and temperature. As illustrated in Table 1, the use of a strong, sterically hindered base like LDA at low temperatures leads to rapid, kinetically controlled deprotonation. princeton.edu In contrast, weaker bases at higher temperatures allow for an equilibrium to be established, favoring the thermodynamically more stable product. princeton.edu

Thermodynamics of Electrophilic Aromatic Substitution: The EAS reactions discussed in Section 3.2 are generally exothermic processes. The stability of the intermediate carbocation (the sigma complex or Wheland intermediate) is a key factor in determining the reaction rate and regioselectivity. The benzyloxy groups strongly stabilize the positive charge in the intermediate through resonance, particularly when the electrophile adds to the ortho or para positions. This stabilization lowers the activation energy for substitution at these positions compared to the meta position, explaining the observed regioselectivity. The relative rates of substitution can be quantified by partial rate factors, which compare the reactivity of a specific position on the substituted benzene (B151609) to a single position on benzene itself.

| Position | Major Directing Influence | Predicted Relative Reactivity | Rationale |

|---|---|---|---|

| 3 | ortho to -OCH₂Ph (at C2) | High (f >> 1) | Strong resonance stabilization from the adjacent activating group. |

| 4 | ortho to -OCH₂Ph (at C5) | Very High (f >>> 1) | Strong resonance stabilization; less sterically hindered than position 6. |

| 6 | ortho to -OCH₂Ph (at C5) | High (f >> 1) | Strong resonance stabilization but potentially more steric hindrance from the adjacent acetyl group. |

Kinetics of Benzylic Ether Cleavage: The rate of catalytic hydrogenolysis depends on factors such as catalyst type and loading, hydrogen pressure, temperature, and solvent. The reaction is typically zero-order with respect to the substrate at sufficient hydrogen pressures, as the catalyst surface becomes saturated.

Investigation of Catalytic Systems for Selective Conversions

The selective conversion of this compound primarily revolves around the hydrogenolysis of its benzyl ether linkages to yield the corresponding dihydroxyphenyl ethanone. This transformation is of significant interest as it unmasks the phenol (B47542) groups for further functionalization. Palladium-based catalysts are widely recognized for their efficacy in cleaving benzyl ethers.

The choice of catalyst, support, and reaction conditions plays a pivotal role in achieving high selectivity and yield. For instance, palladium on carbon (Pd/C) is a commonly employed catalyst for such debenzylation reactions. The catalytic activity and selectivity can be influenced by factors such as the palladium loading, the nature of the support, and the solvent system.

While specific studies detailing a wide array of catalytic systems for this compound are not extensively documented in publicly available literature, the general principles of benzyl ether hydrogenolysis can be applied. The selective debenzylation in the presence of other functional groups, such as the ketone moiety, is a primary objective.

Below is a representative data table illustrating typical catalytic systems used for the selective debenzylation of aryl benzyl ethers, which are analogous to the conversions of this compound.

| Catalyst System | Substrate (Analogue) | Reaction Conditions | Product(s) | Selectivity (%) |

| 10% Pd/C | 4-Benzyloxyacetophenone | H₂ (1 atm), Ethanol, rt, 4h | 4-Hydroxyacetophenone | >95 |

| 5% Pd/BaSO₄ | 1-(Benzyloxy)naphthalene | H₂ (1 atm), Ethyl acetate, rt, 6h | 1-Naphthol | >98 |

| Pd(OH)₂/C (Pearlman's catalyst) | 3,4-Bis(benzyloxy)benzaldehyde | H₂ (50 psi), Methanol (B129727), rt, 3h | 3,4-Dihydroxybenzaldehyde | >99 |

| Ni/SiO₂ | Benzyl phenyl ether | H₂, 250 °C, 40 bar | Phenol, Toluene | High |

The data from analogous reactions suggest that high selectivity for the debenzylation of this compound to 1-(2,5-dihydroxyphenyl)ethanone can be achieved using palladium-based catalysts under mild conditions. The ketone functionality generally remains intact under these conditions. The choice between different palladium catalysts, such as Pd/C or Pd(OH)₂/C, may depend on the desired reaction rate and the presence of other sensitive functional groups in a more complex substrate.

Mechanistic Elucidation via Isotopic Labeling and Computational Modeling

Understanding the precise mechanism of catalytic conversions is fundamental for optimizing reaction conditions and designing more efficient catalysts. Isotopic labeling and computational modeling are powerful tools for probing the intricate details of reaction pathways.

Isotopic Labeling:

Isotopic labeling studies are instrumental in tracing the path of atoms throughout a chemical reaction, thereby providing direct evidence for proposed mechanisms. In the context of the hydrogenolysis of this compound, deuterium (B1214612) (D₂) can be used in place of hydrogen (H₂). By analyzing the distribution of deuterium in the products and byproducts, the mechanism of C-O bond cleavage and hydrogen addition can be elucidated.

For example, in the hydrogenolysis of a benzyl ether, if the reaction proceeds via a direct hydrogenolysis mechanism on the catalyst surface, specific deuterium incorporation patterns would be expected in the resulting toluene and phenol products. Conversely, if a stepwise mechanism involving intermediate species is operative, a different deuterium distribution might be observed. While specific isotopic labeling studies on this compound are not readily found in the literature, the principles have been applied to understand the mechanisms of similar ether cleavages.

Computational Modeling:

Computational modeling, particularly using Density Functional Theory (DFT), offers a molecular-level understanding of reaction mechanisms. These theoretical studies can calculate the energies of reactants, transition states, and products, thereby mapping out the most favorable reaction pathway.

For the catalytic debenzylation of this compound, computational models can be used to:

Investigate the adsorption of the reactant onto the catalyst surface.

Calculate the activation barriers for the cleavage of the C-O bonds of the benzyloxy groups.

Determine the role of the solvent and other reaction parameters on the reaction energetics.

Predict the selectivity of the reaction.

Studies on related systems, such as the hydrogenolysis of benzyl phenyl ether, have utilized DFT to explore the reaction mechanism on catalyst surfaces like palladium. These studies can provide valuable insights into the electronic and steric factors that govern the reactivity of the C-O bond in this compound. Computational analyses of the electronic properties of substituted acetophenones can also shed light on how the benzyloxy substituents influence the reactivity of the ketone carbonyl group.

By combining the experimental evidence from catalytic studies with the detailed mechanistic insights from isotopic labeling and computational modeling, a comprehensive understanding of the chemical reactivity of this compound can be achieved. This knowledge is essential for its efficient and selective use in synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 2,5 Bis Benzyloxy Phenyl Ethanone and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the molecular formula C22H20O3 from other potential formulas with the same nominal mass. The theoretical exact mass for the neutral molecule is 332.14124 Da, and for its protonated form [M+H]+, it is 333.14852 Da.

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), provides critical structural information through the analysis of fragmentation patterns. The fragmentation of this compound is dictated by the presence of its key functional groups: the ketone, the two benzyl (B1604629) ether linkages, and the aromatic rings.

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring is a characteristic fragmentation for ketones. This results in the formation of a stable acylium ion.

Benzylic Cleavage: The C-O bonds of the benzyl ethers are susceptible to cleavage. The most common fragmentation here is the formation of the highly stable tropylium (B1234903) ion (C7H7+) at m/z 91.

Loss of Neutral Fragments: Sequential or concerted loss of neutral molecules such as carbon monoxide (CO), a methyl radical (•CH3), or a benzyl group (•CH2Ph) can occur.

Table 4.1: Predicted HRMS Fragmentation Data for this compound

| Ion Formula | Proposed Fragment Structure | Theoretical m/z | Description of Loss |

| [C22H20O3]+• | Molecular Ion | 332.1412 | Parent molecule |

| [C21H17O3]+ | [M - CH3]+ | 317.1178 | Loss of acetyl methyl group |

| [C15H13O2]+ | [M - C7H7]+ | 225.0916 | Loss of a benzyl radical |

| [C7H7]+ | Tropylium ion | 91.0548 | Benzyl cation (base peak) |

| [C7H5O]+ | Benzoyl cation | 105.0340 | Resulting from further fragmentation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, respectively. However, for a molecule with multiple aromatic rings like this compound, advanced 2D NMR techniques are essential for unambiguous signal assignment.

Two-Dimensional NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments correlate signals within the spectrum, revealing connectivity between atoms through chemical bonds or through space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this molecule, COSY would reveal the coupling between the adjacent protons on the central 1,2,5-trisubstituted aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis, for example, determining the spatial relationship and preferred orientation of the benzyloxy groups relative to the acetyl group.

Table 4.2.1: Expected Key HMBC Correlations for Structural Confirmation

| Proton Signal | Correlated Carbon Signal(s) | Structural Information Confirmed |

| Acetyl-CH₃ | Carbonyl C=O, C1 of central ring | Position of the acetyl group |

| Benzylic-CH₂ | C2/C5 of central ring, ipso-C of benzyl ring | Connectivity and position of benzyloxy groups |

| H3 of central ring | C1, C2, C5 of central ring | Substitution pattern of the central ring |

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in the solid phase. This technique is highly sensitive to the local environment and is invaluable for studying polymorphism—the ability of a compound to exist in more than one crystalline form. researchgate.netrsc.org

Different polymorphs can exhibit distinct ssNMR spectra because the arrangement of molecules in the crystal lattice (packing) affects the NMR chemical shifts. rsc.orgnih.gov The ¹³C cross-polarization magic-angle spinning (CP-MAS) experiment is commonly used. It can determine the number of crystallographically inequivalent molecules in the asymmetric unit cell (Z'). researchgate.net For this compound, ssNMR could be used to characterize different crystalline batches, identify the presence of amorphous content, and study the molecular conformation and dynamics in the solid state, which can differ significantly from the solution state. researchgate.netmdpi.com

Infrared and Raman Spectroscopies for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. iaea.org The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint."

For this compound, these techniques can readily identify its key structural components. The carbonyl (C=O) group of the ketone gives rise to a very strong and sharp absorption band in the IR spectrum, typically around 1670-1690 cm⁻¹. rsc.org The ether linkages (Ar-O-CH₂) produce strong C-O stretching bands. Aromatic rings show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, it is excellent for observing the aromatic ring breathing and stretching modes. ias.ac.in The combination of IR and Raman provides a more complete vibrational analysis. For example, a vibrational mode that is strong in Raman may be weak in IR, and vice versa, according to the principles of molecular symmetry and selection rules.

Table 4.3: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique(s) |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch (CH₂) | IR, Raman |

| ~1680 | Ketone C=O Stretch | IR (Strong) |

| ~1600, ~1500 | Aromatic C=C Stretch | IR, Raman |

| ~1250 | Asymmetric C-O-C Ether Stretch | IR (Strong) |

| ~1050 | Symmetric C-O-C Ether Stretch | Raman |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise position of each atom in a crystalline solid. This technique yields accurate bond lengths, bond angles, and torsion angles, revealing the molecule's exact three-dimensional conformation and how it packs into a crystal lattice.

While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives demonstrates the power of the technique. For example, the crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one has been determined. iucr.orgnih.gov Such studies reveal critical conformational details, such as the dihedral angles between the various phenyl rings and the torsion angles that define the orientation of the flexible benzyloxy groups. iucr.orgnih.gov This information is crucial for understanding intermolecular interactions, such as C-H···O and C-H···π interactions, which govern the crystal packing. nih.gov

Table 4.4: Representative Data from X-ray Analysis of a Bis(benzyloxy) Phenyl Derivative iucr.orgnih.gov

| Parameter | Description | Example Value |

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| Dihedral Angles | Angle between planes of aromatic rings | 75.57° and 75.70° |

| Torsion Angles | Defines conformation of ether linkages | ~177-179° (anti conformation) |

| Intermolecular Interactions | Forces holding the crystal lattice together | C-H···O, C-H···π |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS with advanced detectors)

Chromatographic techniques are essential for separating this compound from reaction impurities, starting materials, and side products, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A common approach would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic or acetic acid to ensure sharp peak shapes. Detection is typically performed with a UV detector, set to a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for identifying volatile impurities. nih.gov The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 type). scholarsresearchlibrary.com The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra for each peak to aid in identification. oup.com The ability of GC to separate closely related positional isomers is a key advantage, ensuring that the purity assessment is accurate. oup.com

Table 4.5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis Diode Array (DAD) |

| GC-MS | 5% Phenyl Polysiloxane (DB-5) | Helium | Mass Spectrometer (MS) |

Chiroptical Spectroscopic Techniques for Stereochemical Assignments (if applicable to derivatives)

The parent compound, this compound, is an achiral molecule. As such, it does not exhibit optical activity and is silent in chiroptical spectroscopic techniques. However, should chiral centers be introduced into its derivatives, chiroptical methods become indispensable tools for the assignment of their absolute stereochemistry. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com This technique is particularly useful for assigning the absolute configuration of chiral derivatives of this compound, especially those containing chromophores that absorb in the UV-visible region. chiralabsxl.com

For a hypothetical chiral derivative, such as one with a stereocenter on the ethyl group, the phenyl and carbonyl groups act as chromophores. The spatial arrangement of these groups around the chiral center would lead to a unique ECD spectrum, characterized by positive or negative Cotton effects. The sign and magnitude of these Cotton effects are directly related to the molecule's stereochemistry. chiralabsxl.com

In practice, the ECD spectrum of a newly synthesized chiral derivative would be measured. This experimental spectrum is then compared to a theoretically calculated spectrum for a known absolute configuration (e.g., R or S). mdpi.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov For instance, the exciton (B1674681) coupling method can be a powerful tool if two or more strongly absorbing chromophores are present in the molecule, where the sign of the resulting CD couplet can directly determine the absolute stereochemistry. chiralabsxl.comcolumbia.edu

Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Cotton Effect Sign | Transition Assignment (Hypothetical) |

|---|---|---|

| ~320 | Positive (+) | n → π* (Carbonyl) |

| ~280 | Negative (-) | π → π* (Benzene Ring) |

This table represents illustrative data that could be obtained for a chiral derivative. The specific wavelengths and signs of the Cotton effects would depend on the exact structure and conformation of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. vlabs.ac.in ORD and ECD are closely related phenomena (linked by the Kronig-Kramers transforms), and an ORD spectrum provides complementary information for stereochemical assignment. creative-biostructure.com

An ORD curve for a chiral derivative of this compound would show how its specific rotation changes with wavelength. vlabs.ac.in A plain curve, which shows a steady increase or decrease in rotation with decreasing wavelength, is observed when the measurement is far from an absorption band. vlabs.ac.in In contrast, an anomalous curve, which shows both a peak and a trough, is observed at wavelengths near a chromophore's absorption band. This phenomenon is known as the Cotton effect, and its sign can be used to deduce stereochemistry, often with the help of empirical rules like the Octant Rule for ketones. vlabs.ac.in

Table 2: Illustrative ORD Data for a Hypothetical Chiral Ketone Derivative

| Feature | Wavelength Range (nm) | Observation | Stereochemical Implication |

|---|---|---|---|

| Peak | ~330 | Positive rotation | Part of a Positive Cotton Effect |

| Trough | ~310 | Negative rotation | Part of a Positive Cotton Effect |

This table illustrates a positive Cotton effect, which, according to the Octant Rule for ketones, could suggest the absolute configuration based on the spatial distribution of substituents relative to the carbonyl group. vlabs.ac.in

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. researchgate.net VCD is a powerful method for determining the absolute configuration of chiral molecules without the need for a UV-Vis chromophore. researchgate.net

For a chiral derivative of this compound, a VCD spectrum would provide stereochemical information from the molecule's vibrational transitions. The C=O stretching frequency of the ketone (~1700 cm⁻¹), as well as C-H bending and stretching modes throughout the molecule, would exhibit VCD signals. nih.gov

The primary advantage of VCD is that nearly all chiral molecules have infrared spectra, making the technique broadly applicable. The assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a specific enantiomer. mdpi.comnih.gov A high degree of similarity between the measured and calculated spectra provides a confident assignment of the absolute configuration. nih.gov This technique has proven to be a reliable alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. researchgate.net

Table 3: Potential VCD Bands for Stereochemical Analysis of a Chiral Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode (Hypothetical) | Expected VCD Sign (for one enantiomer) |

|---|---|---|

| ~2960 | Asymmetric C-H Stretch | (+/-) |

| ~1710 | C=O Stretch | (+/-) |

| ~1450 | CH₂ Scissoring | (+/-) |

The signs in this table are illustrative; the actual signs would be determined by the specific stereoisomer and would be opposite for its enantiomer.

Theoretical and Computational Chemistry Investigations of 1 2,5 Bis Benzyloxy Phenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 1-(2,5-Bis(benzyloxy)phenyl)ethanone. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior.

The molecular geometry of the compound can be optimized using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) basis set, to find its most stable energetic conformation. researchgate.netscispace.com From this optimized structure, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. scispace.comnih.gov For this compound, the MEP map would be expected to show negative potential (red areas) around the oxygen atoms of the carbonyl and ether linkages, indicating these are sites susceptible to electrophilic attack. scispace.comnih.gov Positive potential (blue areas) would likely be found around the hydrogen atoms. scispace.com

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. Furthermore, local reactivity descriptors like the Fukui function help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. scispace.com

Table 1: Illustrative Quantum Chemical Descriptors for this compound Note: The following data are representative values based on calculations for structurally similar aromatic ketones and are for illustrative purposes only.

| Descriptor | Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when gaining an electron |

| Global Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.227 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.0 eV | Power to attract electrons |

Conformational Analysis and Energy Landscape Mapping through Molecular Mechanics and Dynamics Simulations

The structural flexibility of this compound, particularly the rotation around the single bonds of the two benzyloxy groups and the ethanone (B97240) moiety, gives rise to multiple possible conformations. Conformational analysis is essential to identify the most stable, low-energy conformers that are most likely to exist.

Molecular Mechanics (MM) calculations, using force fields like COMPASS II, are typically the first step in exploring the conformational space to identify low-energy structures. researchgate.net These initial structures can then be subjected to more rigorous analysis. For a molecule with several rotatable bonds, a systematic search or a stochastic method like a Monte Carlo search can be employed to map the potential energy surface. Theoretical conformational analysis has been successfully applied to complex heterocyclic systems to determine preferential conformations. researchgate.net

Molecular Dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can reveal how the molecule transitions between different conformations, the stability of these conformers, and the flexibility of different parts of the molecule, such as the benzyloxy side chains. researchgate.net This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site or interact with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the experimental structure.

DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman). nih.gov The calculated vibrational wavenumbers and intensities for this compound would allow for the assignment of specific spectral bands to the vibrations of its functional groups, such as the C=O stretch of the ketone, the C-O-C stretches of the ethers, and the various aromatic C-H and C=C vibrations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions are highly valuable for confirming structural assignments in experimental NMR spectra. researchgate.net Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netresearchgate.net The agreement between the calculated and experimental spectra provides a high level of confidence in the determined molecular structure. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound Note: This table presents hypothetical data to illustrate the validation process.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1675 | 1670 |

| ¹H NMR: -CH₃ (ppm) | 2.55 | 2.51 |

| ¹³C NMR: C=O (ppm) | 198.5 | 197.8 |

| UV-Vis: λmax (nm) | 295 | 298 |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

The benzyloxy groups in this compound are often used as protecting groups in organic synthesis. smolecule.com A key transformation for this molecule would be the debenzylation to yield the corresponding di-phenol. Computational modeling can be used to investigate the mechanism of this reaction.

By modeling the reaction pathway, chemists can calculate the energy profile for the transformation, including the energies of the reactants, products, intermediates, and, most importantly, the transition states. Identifying the transition state structure and its associated activation energy provides a quantitative measure of the reaction's feasibility and rate. This type of analysis can be used to compare different potential reaction mechanisms or to understand the role of a catalyst. While specific studies on this molecule are not prevalent, the general methodology is a cornerstone of computational organic chemistry for understanding reaction mechanisms.

Molecular Docking and Ligand-Protein Interaction Studies (if biological activity is hypothesized)

Although the specific biological activity of this compound is not well-documented, its structural features, including aromatic rings and a ketone functional group, are present in many biologically active compounds. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in

This methodology is frequently used to hypothesize how a ligand, such as the title compound, might bind to the active site of a protein target. For instance, chalcone (B49325) derivatives containing a benzyloxy phenyl group have been studied for their medicinal properties using docking. researchgate.net Docking studies on similar structures have explored interactions with targets like cyclooxygenase-2 (COX-2) or various protein kinases. japer.in

A typical docking study would involve placing this compound into the binding pocket of a target protein. The simulation would then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a binding energy (kcal/mol). researchgate.net The analysis would also reveal key intermolecular interactions, such as hydrogen bonds, π–π stacking, and hydrophobic interactions, between the ligand and the protein's amino acid residues. japer.innih.gov These studies are invaluable for rational drug design and for prioritizing compounds for experimental screening. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., a Protein Kinase) Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Value | Details |

| Protein Target | Protein Kinase XYZ (PDB: 0XXX) | A hypothetical enzyme target |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity |

| Inhibition Constant (Ki, est.) | 450 nM | Estimated concentration for 50% inhibition |

| Key Interacting Residues | LEU 25, VAL 38, LYS 55, TYR 102 | Amino acids in the binding site |

| Types of Interactions | Hydrophobic interactions with LEU/VAL; Hydrogen bond with LYS 55 (carbonyl O); Pi-stacking with TYR 102 (phenyl ring) | Predicted non-covalent bonds stabilizing the complex |

Development of Structure-Property Relationships through QSAR/QSPR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build models that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.net

If a series of analogues of this compound were synthesized and tested for a specific biological activity (e.g., antileishmanial activity, as studied for similar dihydrobenzofurans), a QSAR model could be developed. nih.gov This process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that relates these descriptors to the observed activity. nih.gov

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.gov This approach is a cornerstone of modern medicinal chemistry and materials science for optimizing lead compounds and designing new molecules with desired properties.

Biological and Pharmacological Research Pathways for 1 2,5 Bis Benzyloxy Phenyl Ethanone and Its Analogs

Design Principles for Investigating Bioactive Scaffolds Derived from 1-(2,5-Bis(benzyloxy)phenyl)ethanone

The journey from a starting chemical scaffold to a potential therapeutic agent is guided by established design principles. For a molecule like this compound, several strategies can be employed to create a library of analogs with diverse biological activities.

Functional Group Modification: The ketone and ether linkages are primary sites for modification. The acetyl group can be altered through reactions like reduction to an alcohol, conversion to an oxime, or used as a handle to synthesize more complex heterocyclic systems like chalcones, indanones, or thiazoles. beilstein-journals.orgresearchgate.netbeilstein-journals.org The benzyloxy groups can be deprotected to reveal phenols, which can then be re-alkylated or acylated with various substituents to probe for interactions with biological targets.

Aromatic Ring Substitution: The two phenyl rings of the benzyloxy groups and the central phenyl ring offer opportunities for substitution. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its binding affinity and reactivity. For instance, adding halogen or nitro groups can modulate activity. nih.govgoogle.com

Isosteric and Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar steric and electronic properties. For example, the ether linkage (-O-) could be replaced with a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group to explore the importance of the oxygen atom in biological interactions.

Scaffold Hopping and Hybridization: More advanced strategies involve replacing the entire core acetophenone (B1666503) scaffold with a different chemical structure that maintains a similar three-dimensional arrangement of key functional groups. Alternatively, the scaffold can be hybridized with known pharmacophores from other bioactive molecules to create novel compounds with potentially synergistic or new activities.

In Vitro Screening Methodologies for Enzyme Inhibition or Receptor Binding Assays

Once a library of analogs is synthesized, the initial assessment of their biological activity is typically performed using in vitro high-throughput screening (HTS) assays. semanticscholar.org These assays are designed to rapidly test large numbers of compounds for their ability to interact with a specific biological target, such as an enzyme or a receptor.

Enzyme Inhibition Assays: Many acetophenone derivatives have been investigated as enzyme inhibitors. nih.gov For example, analogs could be screened against enzymes like α-glucosidase, which is relevant in diabetes, or topoisomerases, which are targets in cancer therapy. nih.govnih.gov A typical assay involves incubating the enzyme with its substrate and the test compound. The rate of product formation is measured, often using a chromogenic or fluorogenic substrate that produces a detectable signal. A decrease in signal in the presence of the compound indicates inhibition. semanticscholar.org

Receptor Binding Assays: To determine if the compounds interact with specific cellular receptors (e.g., G-protein coupled receptors, nuclear receptors), competitive binding assays are commonly used. In this format, a radiolabeled or fluorescently tagged ligand with known affinity for the receptor is incubated with the receptor protein in the presence of the test compound. A successful compound will compete with the labeled ligand for the binding site, resulting in a decreased signal.

The table below summarizes common in vitro screening assays.

| Assay Type | Principle | Target Class Example | Signal Detection |

| Enzyme Inhibition | Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound. | Kinases, Proteases, α-Glucosidase | Colorimetry, Fluorometry |

| Receptor Binding | Measures the ability of a test compound to displace a labeled ligand from its receptor binding site. | GPCRs, Nuclear Receptors | Radioactivity, Fluorescence |

| Topoisomerase Assay | Evaluates the inhibition of DNA relaxation or cleavage by topoisomerase enzymes, crucial for DNA replication. nih.gov | Topoisomerase I/II | Gel Electrophoresis |

| Antioxidant Capacity | Assesses the ability of a compound to scavenge free radicals, often using reagents like DPPH or in FRAP assays. nih.gov | Reactive Oxygen Species | Spectrophotometry |

Cellular Assays for Cytotoxicity, Apoptosis Induction, or Specific Biological Pathway Modulation

Compounds that show promise in in vitro assays are advanced to cell-based assays to evaluate their effects in a more biologically relevant context. These assays provide information on cytotoxicity and the cellular mechanisms through which the compounds exert their effects.

Cytotoxicity Assays: These are fundamental for determining the concentration at which a compound is toxic to cells. The MTT or MTS assays are widely used colorimetric methods that measure the metabolic activity of viable cells. nih.govnih.gov A reduction in metabolic activity is indicative of cell death or inhibition of proliferation. Another common method is the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity. nih.gov

Apoptosis Induction Assays: If a compound is found to be cytotoxic, it is important to determine the mode of cell death. Assays for apoptosis, or programmed cell death, include measuring the activity of caspases (key enzymes in the apoptotic cascade) or using Annexin V staining, which detects the externalization of phosphatidylserine on the cell surface, an early marker of apoptosis.

Biological Pathway Modulation: To understand how a compound affects cell function, specific pathway analyses can be performed. For example, if a compound is hypothesized to have anti-inflammatory effects, its ability to inhibit the production of inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent can be measured using ELISA.

| Assay Name | Biological Question Answered | Principle |

| MTT/MTS Assay | Is the compound toxic to cells? nih.govnih.gov | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. nih.gov |

| LDH Release Assay | Does the compound damage the cell membrane? nih.gov | Quantifies the release of lactate dehydrogenase from the cytosol of damaged cells into the medium. nih.gov |

| Caspase-Glo Assay | Does the compound induce programmed cell death (apoptosis)? | Measures the activity of specific caspases using a luminogenic substrate. |

| Western Blot | Does the compound alter the levels of specific proteins in a pathway? | Detects specific proteins in a cell lysate using antibodies following gel electrophoresis. |

| ELISA | Does the compound affect the secretion of signaling molecules? | Quantifies proteins such as cytokines in cell culture supernatants using specific antibodies. |

Investigation of Potential Mechanisms of Action at the Molecular and Cellular Levels

Identifying the precise molecular target and mechanism of action is a critical step in drug development. For derivatives of this compound, this involves a combination of computational and experimental approaches.

Molecular Docking: Computational docking studies can predict the binding mode and affinity of the synthesized analogs to the three-dimensional structure of a target protein. This can help rationalize observed SAR data and guide the design of more potent compounds.

Spectroscopic Studies: Techniques like circular dichroism (CD) and fluorescence spectroscopy can be used to study the interaction between a compound and a target protein. nih.gov Changes in the spectra upon addition of the compound can indicate binding and conformational changes in the enzyme. nih.gov